2-amino-2-ethyl-N,N-dimethyl-butyramide
Description
Structurally, this compound features a butyramide backbone with an ethyl group and an amino group at the 2-position, alongside N,N-dimethyl substituents. Such modifications likely influence its physicochemical properties, such as solubility, stability, and biological activity, compared to simpler amides or substituted derivatives.
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-amino-2-ethyl-N,N-dimethylbutanamide |
InChI |
InChI=1S/C8H18N2O/c1-5-8(9,6-2)7(11)10(3)4/h5-6,9H2,1-4H3 |
InChI Key |
DZBPBJKZXSGTCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)N(C)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 2-amino-2-ethyl-N,N-dimethyl-butyramide and related compounds from the evidence:
Key Observations:
Substituent Impact: The butenoyl and propylamino groups in the Prethcamide ingredient () enhance its biological activity as a respiratory stimulant, likely through interactions with neuronal receptors . However, its discontinuation suggests challenges in synthesis or scalability . The absence of amino/ethyl groups in N,N-dimethylbutyramide () reduces hydrogen-bonding capacity, making it less reactive in biological systems compared to amino-substituted analogs .
Molecular Weight and Applications :
- Higher molecular weight compounds (e.g., 245.32 g/mol in ) may exhibit reduced bioavailability but improved target specificity.
- Simpler structures like N,N-dimethylbutyramide are preferred for industrial R&D due to ease of synthesis , whereas complex derivatives (–3) are explored for specialized pharmaceutical roles.
Pharmacological and Industrial Relevance
- Its mechanism may involve modulation of central nervous system pathways .
- Lab-Use Compounds : Derivatives like those in and are typically restricted to research due to their experimental status and unresolved safety profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-2-ethyl-N,N-dimethyl-butyramide, and how can reaction efficiency be optimized?
- Methodology : Begin with a nucleophilic acyl substitution reaction, using 2-ethylbutyryl chloride as a starting material. React with N,N-dimethylamine under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and using catalysts like triethylamine to neutralize HCl byproducts . For sustainability, explore microwave-assisted synthesis to reduce reaction time and energy consumption .
Q. Which analytical techniques are most suitable for characterizing the purity and structure of this compound?
- Methodology : Employ a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm the presence of methyl, ethyl, and amide groups.
- High-resolution mass spectrometry (HRMS) for molecular weight verification (theoretical MW: 188.28 g/mol).
- HPLC with a C18 column (e.g., Purospher® STAR) and UV detection at 210–254 nm to assess purity (>95%) .
Cross-validate results with PubChem’s spectral data (InChI Key: PEDWDGJVBBBKHS-UHFFFAOYSA-N) .
Q. How does the solubility profile of 2-amino-2-ethyl-N,N-dimethyl-butyramide vary across different solvents, and what factors influence its stability?
- Methodology : Conduct solubility tests in water, ethanol, DMSO, and dichloromethane at 25°C. Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility. Stability studies should assess hydrolysis susceptibility under acidic (pH 2–4) and basic (pH 8–10) conditions via HPLC. Store the compound in anhydrous environments at –20°C to prevent degradation, as recommended for structurally similar amides .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound?
- Methodology : Apply empirical contradiction analysis by:
- Replicating experiments under standardized conditions (e.g., cell lines, assay protocols).
- Performing meta-analyses to identify confounding variables (e.g., enantiomeric purity, solvent residues).
- Using statistical tools like Bland-Altman plots to assess inter-lab variability . For example, discrepancies in IC₅₀ values may arise from differences in cell permeability assays, which can be addressed by validating with fluorescent probes .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodology :
- Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to targets like G-protein-coupled receptors (GPCRs) or enzymes.
- Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories.
- Cross-reference with PubChem’s 3D conformer data (CID: DTXSID60734213) to ensure structural accuracy .
Q. What are the structure-activity relationship (SAR) insights from modifying substituents on the butyramide backbone?
- Methodology : Synthesize analogs with variations in the ethyl group (e.g., cyclopropyl, phenyl) or dimethylamine moiety. Test bioactivity in vitro (e.g., kinase inhibition assays). Key findings from similar compounds (e.g., (S)-2-Amino-N-(4-cyano-benzyl)-3,N-dimethyl-butyramide) suggest that bulky substituents enhance target specificity but reduce solubility . Use QSAR models to predict logP and bioavailability for new derivatives .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Implement asymmetric catalysis (e.g., chiral oxazaborolidines) during the amidation step. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column. For scale-up, optimize solvent recovery systems and use continuous-flow reactors to reduce racemization risks. Refer to protocols for related amides, where ee >98% was achieved using immobilized catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
